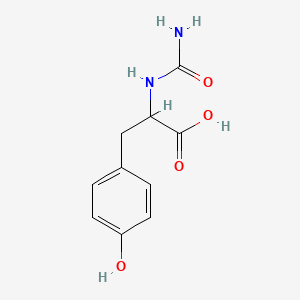![molecular formula C23H20N2O2S B4941442 N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain and inflammation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other disorders.
作用機序
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is a potent and selective antagonist of TRPV1, which is involved in the perception of pain and inflammation. By blocking the activation of TRPV1, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can reduce the sensitivity of pain receptors and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CXCL1, and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can also reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS, and increase the expression of anti-inflammatory enzymes, such as HO-1. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can modulate the release of neurotransmitters, such as glutamate and GABA, and affect the activity of ion channels, such as voltage-gated sodium channels.
実験室実験の利点と制限
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which allows for specific targeting of this channel. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in lab experiments. It can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can have variable effects depending on the experimental conditions, such as the dose and route of administration.
将来の方向性
There are several future directions for the study of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide. One area of research is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other disorders, such as diabetes, obesity, and cardiovascular disease. Furthermore, the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in combination with other drugs or therapies, such as opioids and cannabinoids, could lead to improved pain management strategies. Finally, the development of novel delivery systems for N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, such as nanoparticles and liposomes, could enhance its therapeutic efficacy and reduce its side effects.
合成法
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can be synthesized by a multistep process involving the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with benzyl bromide, followed by the reaction of the resulting intermediate with 2-cyanophenylthiol in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been extensively studied for its potential therapeutic applications in pain management and other disorders. It has been shown to be effective in reducing pain and inflammation in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has also been studied for its potential role in the treatment of other disorders, such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(2-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c24-16-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)23(26)25-14-15-27-17-18-8-2-1-3-9-18/h1-13H,14-15,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKOQHHFEICFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)

![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)



![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)

![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)
